(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Antitumor Properties
(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile and its derivatives have shown significant potential in antitumor applications. Fluorinated 2-(4-aminophenyl)benzothiazoles, a class to which this compound belongs, have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, while being inactive against other cell lines like prostate, nonmalignant breast, and colon cells. This selective cytotoxicity indicates a promising avenue for targeted cancer therapy (Hutchinson et al., 2001).
Prodrug Development
The compound's derivatives have been explored in the development of prodrugs. Amino acid conjugation to the exocyclic primary amine function of 2-(4-aminophenyl)benzothiazoles has been employed to overcome drug lipophilicity limitations, leading to water-soluble, chemically stable prodrugs. These prodrugs can rapidly and quantitatively revert to their parent amine in vivo, showing potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Fluorescence and Biological Activity
Derivatives of this compound have been studied for their unique fluorescence properties and biological activity. For instance, some 1,3,4-thiadiazole derivatives exhibit dual fluorescence effects and significant pharmacological potential, making them potential candidates for fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Radioisotope Labeling
The compound has been used in the synthesis of radioisotope-labeled versions for research purposes. These labeled compounds can serve as radiotracers for studies on metabolism, residue, and environmental behavior, employing radioisotope tracing techniques (Yang et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)11-16-7-9-17(10-8-16)21-14-27-22(26-21)18(12-24)13-25-20-6-4-3-5-19(20)23/h3-10,13-15,25H,11H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEUCPGDSBUTLV-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile |
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